3-Propylphenylboronic acid

Overview

Description

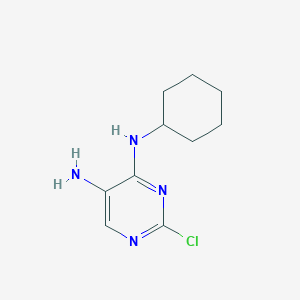

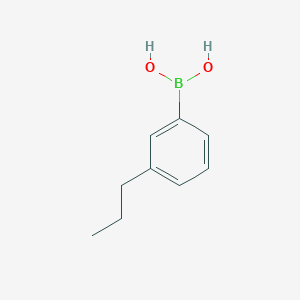

3-Propylphenylboronic acid is a type of boronic acid that contains a phenyl substituent and two hydroxyl groups attached to boron . It’s commonly used in organic synthesis .

Synthesis Analysis

Phenylboronic acids, including this compound, are used as synthetic intermediates in organic synthesis . One of the common synthesis methods involves the Suzuki-Miyaura reaction, which is important for the synthesis of many inhibitors of serine proteases . Another method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .Molecular Structure Analysis

The molecular structure of this compound involves a phenyl group attached to a boron atom, which is further connected to two hydroxyl groups . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron .Safety and Hazards

Future Directions

Boronic acid-based compounds, including 3-Propylphenylboronic acid, are finding increasing applications in diverse areas of research . They are being used in chemical biology, supramolecular chemistry, and biomedical applications . The exploration of novel chemistries using boron is fueling emergent sciences .

properties

IUPAC Name |

(3-propylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7,11-12H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDXWKSKLOPZSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluorospiro[isochromane-1,4'-piperidine]](/img/structure/B6593940.png)

![tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B6593973.png)